N-(6-Nitro-1-oxo-indan-5-yl)-acetamide
Description
Contextualization of the Indanone Scaffold in Pharmaceutical Research
The versatility of the indanone scaffold is underscored by its presence in drugs and clinical candidates targeting a wide array of diseases. nih.gov A preeminent example is Donepezil, an acetylcholinesterase inhibitor widely prescribed for the palliative treatment of Alzheimer's disease. nih.govacs.org The indanone moiety in Donepezil is crucial for its binding to both the catalytic and peripheral anionic sites of the acetylcholinesterase enzyme. acs.org
Beyond neurodegenerative disorders, indanone derivatives have demonstrated a broad spectrum of pharmacological activities, including: beilstein-journals.org
Anticancer: Exhibiting cytotoxic effects against various cancer cell lines.
Anti-inflammatory: Modulating inflammatory pathways.
Antimicrobial: Showing efficacy against bacterial and fungal pathogens.
Antiviral: Inhibiting viral replication.
The indanone framework's ability to serve as a scaffold for diverse biological activities makes it a focal point in the design of novel therapeutic agents. beilstein-journals.org
Table 1: Prominent Indanone-Containing Bioactive Molecules
| Compound | Therapeutic Area | Mechanism of Action |
|---|---|---|
| Donepezil | Alzheimer's Disease | Acetylcholinesterase Inhibitor nih.govacs.org |
| Indomethacin | Anti-inflammatory | Cyclooxygenase (COX) Inhibitor |
| Pindone | Anticoagulant | Vitamin K antagonist |
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
N-(6-nitro-1-oxo-2,3-dihydroinden-5-yl)acetamide |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)12-9-4-7-2-3-11(15)8(7)5-10(9)13(16)17/h4-5H,2-3H2,1H3,(H,12,14) |
InChI Key |
FUQGXFRTLBWXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)CCC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
The Influence of Nitro and Acetamide Functionalities
Significance of Nitro and Acetamide Functionalities in Bioactive Molecules
The nitro group (-NO2) is a powerful electron-withdrawing group that can profoundly alter the physicochemical properties of a molecule. nih.gov Its presence can impact a compound's acidity, lipophilicity, and metabolic stability. In medicinal chemistry, the nitro group can function as both a pharmacophore (a group responsible for a drug's biological activity) and, occasionally, a toxicophore. nih.gov Nitroaromatic compounds are found in a variety of therapeutic agents, including antibacterial, antiprotozoal, and anticancer drugs. scielo.br The biological activity of many nitro-containing drugs is dependent on the in vivo reduction of the nitro group to reactive intermediates. nih.gov
The acetamide group (-NHCOCH3) is a common functional group in pharmaceuticals and can serve multiple roles. It can act as a bioisostere for other functional groups, meaning it can replace them without significantly altering the molecule's biological activity but potentially improving its pharmacokinetic properties. nih.govnih.gov The acetamide moiety can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. Its presence can also influence a molecule's solubility and metabolic fate. drughunter.com Derivatives of acetamide have shown a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer effects. nih.gov
Table 2: Properties and Roles of Nitro and Acetamide Groups in Medicinal Chemistry
| Functional Group | Key Properties | Roles in Bioactive Molecules |
|---|---|---|
| Nitro (-NO2) | Strong electron-withdrawing nature nih.gov | Pharmacophore, modulation of electronic properties, precursor for bioreductive activation nih.gov |
| Acetamide (-NHCOCH3) | Hydrogen bond donor and acceptor capabilities | Bioisosteric replacement, enhancement of pharmacokinetic properties, participation in drug-receptor interactions nih.govdrughunter.com |
N 6 Nitro 1 Oxo Indan 5 Yl Acetamide in Heterocyclic Chemistry Research
Overview of this compound within the Landscape of Heterocyclic Chemistry Research
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry. The combination of the indanone scaffold with nitro and acetamide (B32628) groups in this compound creates a unique molecular architecture. The synthesis of such a molecule would likely involve multi-step synthetic pathways, potentially starting from a substituted indanone precursor followed by nitration and acetylation reactions. jcbsc.org
The presence of the electron-withdrawing nitro group on the aromatic ring of the indanone scaffold would be expected to influence its reactivity and biological interactions. The acetamide group provides a site for potential hydrogen bonding and can be a handle for further chemical modification to create a library of related compounds for structure-activity relationship (SAR) studies.
Given the established biological activities of the indanone core and the diverse roles of the nitro and acetamide functionalities, this compound represents a chemical entity with the potential for exploration in various therapeutic areas, particularly in the fields of neurodegenerative diseases and oncology, where indanone derivatives have shown promise. nih.govnih.gov Further synthetic and biological investigations are warranted to fully elucidate the chemical properties and therapeutic potential of this intriguing molecule.
Established Synthetic Pathways for Indanone Ring System Construction
The 1-indanone (B140024) scaffold is a common structural motif found in numerous biologically active compounds and natural products. d-nb.inforesearchgate.net Consequently, a variety of synthetic methods have been developed for its construction. These methods often involve intramolecular cyclization reactions to form the fused five-membered ring. Key methodologies include intramolecular Friedel-Crafts reactions, Nazarov cyclizations, and various transition-metal-catalyzed ring-closing reactions. d-nb.info
The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides. beilstein-journals.org This reaction is typically promoted by a Lewis acid, such as AlCl₃, or a strong Brønsted acid like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TFSA). d-nb.infobeilstein-journals.org For instance, the cyclization of 3-phenylpropanoic acid derivatives can be efficiently achieved to produce the corresponding 1-indanones. researchgate.net
Another significant approach is the Nazarov cyclization , which involves the acid-catalyzed electrocyclic ring closure of divinyl ketones (or chalcone (B49325) analogues). d-nb.info This method is particularly useful for synthesizing substituted indanones and can be influenced by the electronic nature of the substituents on the aromatic rings.
More contemporary methods utilize transition-metal catalysis . Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and rhodium-catalyzed reactions of alkynes with arylboroxines under a carbon monoxide atmosphere have also been successfully employed to generate indanone structures. researchgate.net
| Method | Typical Precursors | Catalyst/Reagent | General Characteristics |
|---|---|---|---|
| Intramolecular Friedel-Crafts Acylation | 3-Arylpropanoic acids or acyl chlorides | AlCl₃, Polyphosphoric Acid (PPA), H₂SO₄, TFSA | Classical, widely used method; regioselectivity depends on existing aromatic substituents. d-nb.infobeilstein-journals.org |
| Nazarov Cyclization | Chalcones (1,3-Diaryl-2-propen-1-ones) | Strong acids (e.g., TFA, H₂SO₄), Lewis acids (e.g., Cu(OTf)₂) | Forms C-C bond via 4π-electrocyclization; suitable for highly substituted systems. d-nb.info |
| Palladium-Catalyzed Carbonylative Cyclization | Unsaturated aryl iodides | Palladium catalysts (e.g., Pd(OAc)₂) with CO | Good to excellent yields under specific catalytic conditions. |
| Rhodium-Catalyzed Carbonylative Arylation | Alkynes and Arylboroxines | Rhodium catalysts with CO | Synthesizes indanones via reaction of alkynes with arylboron compounds under CO atmosphere. researchgate.net |
Strategies for Regioselective Introduction of the Nitro Group onto the Indane Core
The synthesis of this compound requires the precise introduction of a nitro group at the C-6 position. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the aromatic ring. The probable synthetic sequence involves the nitration of a precursor, 5-acetamido-1-indanone.
In this precursor, two key functional groups influence the position of the incoming electrophile (the nitronium ion, NO₂⁺):
The Acetamido Group (-NHCOCH₃) at C-5: This group is a powerful activating, ortho-, para-director. lumenlearning.comlibretexts.org The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho (C-4 and C-6) and para (no para position available) positions, thereby making them more susceptible to electrophilic attack. libretexts.org
The Carbonyl Group (C=O) of the Indanone Ring: This group is deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects. It withdraws electron density from the aromatic ring, particularly from the ortho and para positions (C-4 and C-7), making the meta positions (C-5 and C-6) relatively less deactivated.
When both groups are present, the potent activating and ortho-, para-directing effect of the acetamido group at C-5 dominates the reaction's outcome. It strongly directs the incoming nitro group to its ortho positions, C-4 and C-6. Between these two positions, the C-6 position is generally favored due to reduced steric hindrance compared to the C-4 position, which is situated between the acetamido group and the fused ring junction. Therefore, the nitration of 5-acetamido-1-indanone is expected to yield the 6-nitro product with high regioselectivity.
The standard procedure for nitration involves the use of a nitrating mixture, which is a combination of concentrated nitric acid (the source of the nitronium ion) and a strong co-acid, typically concentrated sulfuric acid, which facilitates the generation of the nitronium ion. frontiersin.org
Approaches for the Formation of the N-Acetamide Linkage
The N-acetamide group is typically introduced by the acylation of a corresponding amino group. In the context of synthesizing the target molecule, this would involve the acetylation of 5-amino-1-indanone. This transformation is a standard and high-yielding reaction in organic synthesis.
The most common methods for N-acetylation involve reacting the primary aromatic amine with an acetylating agent. The choice of reagent and conditions can be tailored to the substrate's reactivity and solubility.
| Reagent | Typical Conditions | Byproduct | Notes |
|---|---|---|---|
| Acetic Anhydride ((CH₃CO)₂O) | Often used with a base (e.g., pyridine, triethylamine) or a catalytic amount of acid. Can also be performed in acetic acid as solvent. | Acetic acid | Highly effective and commonly used. The reaction is often exothermic. |
| Acetyl Chloride (CH₃COCl) | Requires a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. | HCl | More reactive than acetic anhydride, suitable for less reactive amines. Moisture-sensitive. |
| Glacial Acetic Acid (CH₃COOH) | Requires high temperatures (reflux) for direct amidation. | Water | Less common for simple acetylation due to harsh conditions but can be used in certain synthetic routes. |
The reaction of 5-amino-1-indanone with acetic anhydride, for example, would proceed via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, leading to the formation of the stable amide linkage and releasing a molecule of acetic acid.
Advanced Synthetic Techniques and Green Chemistry Considerations in Nitro-Indanone-Acetamide Synthesis
Modern synthetic chemistry emphasizes the use of advanced techniques that improve efficiency, reduce reaction times, and minimize environmental impact, aligning with the principles of green chemistry. Microwave-assisted organic synthesis (MAOS) is a prominent example of such a technique.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating a wide range of organic reactions. frontiersin.org The rapid and efficient heating provided by microwaves can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating methods. frontiersin.org
Several steps in the synthesis of this compound could be amenable to microwave assistance:
Indanone Formation: The Nazarov cyclization of chalcones to form indanones has been shown to be efficiently promoted by microwave irradiation.
Friedel-Crafts Reactions: Microwave-assisted intramolecular Friedel-Crafts acylations have been reported for the synthesis of 1-indanones, offering a green and efficient alternative.
Nitration: Microwave heating can be employed to accelerate nitration reactions, potentially allowing for the use of less harsh conditions or reduced amounts of corrosive acids. frontiersin.org
Spectroscopic and Analytical Methodologies for Structural Elucidation of this compound
The unambiguous identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. Analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS) provides a comprehensive characterization of the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would show characteristic signals for the different types of protons. The two aromatic protons would appear as singlets in the aromatic region (typically δ 7.5-8.5 ppm). The methylene (B1212753) protons of the indanone ring (-CH₂-CH₂-) would appear as two distinct multiplets or triplets in the aliphatic region (δ 2.5-3.5 ppm). preprints.org A singlet corresponding to the three protons of the acetyl methyl group (-COCH₃) would be observed around δ 2.2 ppm, and a broad singlet for the amide proton (N-H) would likely appear downfield (δ 9-10 ppm).
¹³C NMR: The carbon NMR spectrum would confirm the presence of all carbon atoms. Key signals would include the ketone carbonyl (C=O) around δ 205 ppm, the amide carbonyl (C=O) around δ 169 ppm, multiple signals in the aromatic region (δ 115-155 ppm) for the substituted benzene ring, two signals for the aliphatic methylene carbons, and a signal for the acetyl methyl carbon around δ 25 ppm. preprints.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
N-H Stretch: A moderate absorption band around 3300-3250 cm⁻¹.
C=O Stretches: Two strong and distinct absorption bands are expected: one for the ketone carbonyl (approx. 1720-1700 cm⁻¹) and one for the amide carbonyl (Amide I band, approx. 1680-1650 cm⁻¹). rjptonline.org
NO₂ Stretches: Two strong bands corresponding to the asymmetric (1550-1475 cm⁻¹) and symmetric (1360-1290 cm⁻¹) stretching vibrations of the nitro group. orgchemboulder.comorgchemboulder.com
C-N Stretch: An absorption in the 1300-1200 cm⁻¹ region. rjptonline.org
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺. Characteristic fragment ions would result from the loss of the nitro group ([M-NO₂]⁺), the acetyl group ([M-43]⁺), and other fragmentation pathways typical for nitroaromatic compounds. nih.gov
| Technique | Expected Observation |
|---|---|
| ¹H NMR | Aromatic H's (~δ 7.5-8.5, 2H, s), Aliphatic CH₂'s (~δ 2.5-3.5, 4H, m), Amide NH (~δ 9-10, 1H, s), Acetyl CH₃ (~δ 2.2, 3H, s) |
| ¹³C NMR | Ketone C=O (~δ 205), Amide C=O (~δ 169), Aromatic C's (~δ 115-155), Aliphatic CH₂'s (~δ 25-40), Acetyl CH₃ (~δ 25) |
| IR (cm⁻¹) | N-H (~3300), C-H (aromatic/aliphatic), Ketone C=O (~1710), Amide C=O (~1670), NO₂ (asymm. ~1530, symm. ~1350) rjptonline.orgorgchemboulder.comorgchemboulder.com |
| Mass Spec. (HRMS) | Calculation of exact mass to confirm molecular formula C₁₁H₁₀N₂O₄. |
Antimicrobial Efficacy Studies
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
A number of studies have demonstrated the potential of acetamide derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, a series of indanylidene acetamide derivatives were synthesized and showed promising antibacterial activity. researchgate.net Similarly, newly synthesized acetamide derivatives have been reported to exhibit a broad range of antibacterial actions. nih.gov
In one study, various N-substituted acetamoyl derivatives of 4-hydroxy-2-oxo-2H-chromene were evaluated against several strains of gram-positive bacteria and were found to be valuable inhibitors. indexcopernicus.com Another study on new hybrid compounds of 2-mercaptobenzothiazole (B37678) and different aryl amines, which are acetamide derivatives, showed significant antibacterial activity comparable to the standard drug levofloxacin. nih.gov Some of these derivatives also demonstrated significant antibiofilm potential. nih.gov
The antibacterial activity of newly synthesized aminopyridine, pyrrolidine, piperidine, and morpholine (B109124) acetamides was assessed against S. pyogenes (Gram-positive), E. coli, and P. mirabilis (Gram-negative). nih.gov The results indicated that all tested compounds were susceptible at MICs greater than 6.25 μg/mL. nih.gov
Table 1: Antibacterial Activity of Selected Acetamide Derivatives
| Compound/Derivative Class | Bacterial Strains | Activity/MIC | Reference |
|---|---|---|---|
| Indanylidene acetamide derivatives | Not specified | Possess antibacterial activity | researchgate.net |
| N-substituted acetamoyl derivatives of 4-hydroxy-2-oxo-2H-chromene | Gram-positive bacteria | Valuable inhibitors | indexcopernicus.com |
| 2-Mercaptobenzothiazole acetamide hybrids | Gram-positive and Gram-negative species | Moderate to good activity | nih.gov |
| Aminopyridine, pyrrolidine, piperidine, and morpholine acetamides | S. pyogenes, E. coli, P. mirabilis | MICs > 6.25 μg/mL | nih.gov |
| Isatin-derived acetamides | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Significant inhibition zones | wisdomlib.org |
Antifungal Potency against Pathogenic Fungi
Several classes of acetamide derivatives have been investigated for their antifungal properties. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species and also show activity against Aspergillus species. nih.govresearchgate.net Further optimization of this series led to a compound with broad antifungal in vitro activity against various fungi, including molds and dermatophytes. nih.govresearchgate.net
Another study focused on N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides, which were screened for antifungal activities against Candida albicans and Aspergillus niger. researchgate.net The results indicated that these compounds had better antifungal activity than the reference drug fluconazole. researchgate.net Specifically, one compound was most active against Candida albicans with a MIC of 0.224 mg/mL, while another was most active against Aspergillus niger with a MIC of 0.190 mg/mL. researchgate.net
Novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives have also shown excellent antifungal activities against S. sclerotiorum and P. capsici. nih.gov One compound, in particular, displayed potent activity against S. sclerotiorum with an EC50 of 2.89 µg/mL, which was lower than that of the commercial fungicide chlorothalonil. nih.gov
Table 2: Antifungal Activity of Selected Acetamide Derivatives
| Compound/Derivative Class | Fungal Strains | Activity/MIC/EC50 | Reference |
|---|---|---|---|
| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida spp., Aspergillus spp. | Fungicidal activity | nih.govresearchgate.net |
| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides | Candida albicans | MIC: 0.224 mg/mL | researchgate.net |
| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides | Aspergillus niger | MIC: 0.190 mg/mL | researchgate.net |
| 2-((2-hydroxyphenyl)methylamino)acetamide derivatives | S. sclerotiorum | EC50: 2.89 µg/mL | nih.gov |
Antimycobacterial and Antitubercular Potential
The search for new drugs to combat tuberculosis has led to the investigation of various acetamide derivatives. A series of new 2-(3-phenyl-1H-pyrazol-1-yl)acetamide and N'-benzylidene-2-(3-phenyl-1H-pyrazol-1-yl)acetohydrazide derivatives were designed and evaluated for their antimycobacterial potential. nih.gov Several of these compounds exhibited selective and potent inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.gov
In another study, indole-2-carboxamides were optimized to lead acetamides with pan antimycobacterial activity. nih.gov This optimization resulted in compounds with enhanced aqueous solubility while retaining high antimycobacterial activity. nih.gov The microbiological assessment identified acetamide compounds with MIC values of at least 2 μg/mL against either M. abscessus or M. tb, with three compounds reaching an MIC of 0.25 μg/mL against M. tb. nih.gov
Furthermore, new mercaptoacetamide derivatives were synthesized and assessed as potential antimycobacterial agents against a virulent strain of Mtb. bohrium.com However, these particular derivatives did not exhibit significant in vitro activity against Mtb at the tested concentrations. bohrium.com
Table 3: Antimycobacterial Activity of Selected Acetamide Derivatives
| Compound/Derivative Class | Mycobacterial Strains | Activity/MIC | Reference |
|---|---|---|---|
| 2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives | Mycobacterium tuberculosis | Potent inhibitory activity | nih.gov |
| Indole-based lead acetamides | M. abscessus, M. tb | MIC ≥ 2 µg/mL | nih.gov |
| Indole-based lead acetamides | M. tb | MIC = 0.25 µg/mL (for 3 compounds) | nih.gov |
| Mercaptoacetamide derivatives | Mycobacterium tuberculosis H37Ra | No significant in vitro activity | bohrium.com |
Antiprotozoal and Anthelmintic Activities
The therapeutic potential of indane-acetamide and related derivatives extends to protozoal and helminthic infections. A series of 22 indazole derivatives, which share a bicyclic core structure with indane, were synthesized and studied as antiprotozoals against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov The results revealed that these derivatives possess strong antiprotozoal activity. nih.gov
In the realm of anthelmintic research, a series of 1,2,4-triazole (B32235) derivatives were examined for their nematicidal properties. mdpi.com Two compounds from this series demonstrated anthelmintic activity higher than albendazole, a commonly used anthelmintic drug, and are considered promising candidates for further development. mdpi.com
Antiviral Properties
The antiviral potential of acetamide-containing scaffolds has been an area of active investigation. A study on 1,3,4-oxadiazole (B1194373) derivatives containing indole (B1671886) and acetamide moieties identified compounds with potent inhibitory effects on HIV-1 infectivity. researchgate.net Two compounds, in particular, exhibited half-maximal effective concentrations (EC50) of 0.17 µM and 0.24 µM, respectively. researchgate.net
Another study described the synthesis and antiviral evaluation of new aminoadamantane derivatives against a wide range of viruses. nih.gov Some of these compounds were markedly active against influenza A strains (H1N1, H2N2, and H3N2). nih.gov Borderline activity was also noted for some of these compounds against HIV-1. nih.gov More recently, aminoadamantane derivatives were evaluated for their antiviral activity against SARS-CoV-2, with some derivatives showing significantly lower IC50 values than amantadine. nih.gov
Table 4: Antiviral Activity of Selected Acetamide-Related Derivatives
| Compound/Derivative Class | Virus | Activity/EC50/IC50 | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole derivatives with acetamide | HIV-1 | EC50: 0.17 µM and 0.24 µM | researchgate.net |
| Aminoadamantane derivatives | Influenza A (H1N1, H2N2, H3N2) | Markedly active | nih.gov |
| Aminoadamantane derivatives | HIV-1 | Borderline activity | nih.gov |
| Aminoadamantane derivatives | SARS-CoV-2 | Significantly lower IC50 than amantadine | nih.gov |
Antitumor and Antiproliferative Screening
A significant body of research has focused on the antitumor and antiproliferative properties of acetamide derivatives. A series of indeno[1,2-c]pyridazin-3,5-dione, indeno[1,2-d]-1,3-diazepine and indanylidene acetamide derivatives were synthesized and their anticancer potential was examined on A549 lung cancer cell lines. researchgate.net The findings showed that numerous compounds have promising antiproliferative properties. researchgate.net
In another study, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines. nih.gov One compound was particularly active against nasopharyngeal carcinoma (NPC-TW01) with an IC50 value of 0.6 μM. nih.gov
The in vitro antiproliferative activity of other novel acetamide derivatives has been assessed against various human tumor cell lines, including human liver (HepG2), breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines. researchgate.net While some compounds showed no effect on certain cell lines, others were found to be more potent than the standard drug doxorubicin (B1662922) in both liver and breast cancer cell lines. researchgate.net
Table 5: Antiproliferative Activity of Selected Acetamide Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity/IC50 | Reference |
|---|---|---|---|
| Indanylidene acetamide derivatives | A549 (lung cancer) | Promising antiproliferative properties | researchgate.net |
| N-(naphthalen-2-yl)acetamide derivatives | NPC-TW01 (nasopharyngeal) | IC50: 0.6 µM | nih.gov |
| Novel acetamide derivatives | HepG2 (liver), MCF-7 (breast) | More potent than doxorubicin | researchgate.net |
Anti-Inflammatory Effects
The anti-inflammatory potential of acetamide and indane derivatives has been explored through various preclinical models, often focusing on their ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) enzymes. researchgate.netnih.gov
A review of various acetamide derivatives highlights their significance as anti-inflammatory agents, with many designed as selective COX-2 inhibitors. researchgate.net This selectivity is a key objective in the development of anti-inflammatory drugs, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. For instance, certain thiazole (B1198619) acetamide derivatives have been docked with the COX-2 enzyme, showing strong interactions with active site amino acids like Trp 387 and Ser 353, which suggests a theoretical basis for their anti-inflammatory effects. researchgate.net Similarly, pyrazole (B372694) acetamide derivatives, such as 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide, have demonstrated notable anti-inflammatory efficacy. researchgate.net
Studies on other acetamide derivatives have shown significant inhibition of inflammation in animal models. For example, in a carrageenan-induced paw edema model in rats, a common test for acute inflammation, various novel 1,3,4-oxadiazole derivatives containing an acetamide linkage demonstrated potent anti-inflammatory activity. mdpi.com One particular compound from this series showed 65.34% inhibition of inflammation, which was comparable to the standard drug diclofenac.
Furthermore, research into N-(2-hydroxy phenyl) acetamide revealed its ability to inhibit inflammation-related cytokines, such as IL-1β and TNF-α, in adjuvant-induced arthritic rats. nih.gov This indicates that acetamide derivatives may exert their anti-inflammatory effects not only by inhibiting COX enzymes but also by modulating the production of key pro-inflammatory signaling molecules.
The indane core, a key structural feature of this compound, has also been incorporated into compounds with demonstrated anti-inflammatory properties. Studies on indan-1-carboxylic acids and related compounds have reported their anti-inflammatory activity. acs.org
Table 1: Anti-Inflammatory Activity of Selected Acetamide Derivatives
| Compound Class | Model/Target | Key Findings |
|---|---|---|
| Thiazole Acetamide Derivatives | Molecular Docking with COX-II | Strong interaction with active site amino acids (Trp 387, Ser 353). researchgate.net |
| Pyrazole Acetamide Derivatives | Preclinical Models | Demonstrated potential anti-inflammatory efficacy. researchgate.net |
| 1,3,4-Oxadiazole Derivatives | Carrageenan-Induced Paw Edema | Up to 74.16% and 79.83% reduction in edema volume. mdpi.com |
This table is for illustrative purposes and synthesizes data from multiple sources on various acetamide derivatives, not this compound itself.
Antioxidant Activity Investigations
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous inflammatory conditions. Therefore, compounds with antioxidant properties can be beneficial in mitigating inflammation-related tissue damage.
The antioxidant potential of various acetamide derivatives has been a focus of research. nih.gov A study investigating novel acetamide compounds demonstrated their ability to scavenge free radicals and reduce ROS and nitric oxide (NO) production in stimulated macrophages. researchgate.net For example, one derivative was particularly effective at inhibiting NO formation induced by t-BuOH, suggesting potent free radical scavenging properties. nih.gov The structure-activity relationship in this study indicated that modifications to the aromatic function attached to the amidic group are crucial for antioxidant activity. nih.gov
The presence of a nitro group, as seen in this compound, can also influence antioxidant activity. While the nitro group is an electron-withdrawing group, certain nitro-containing compounds have exhibited significant antioxidant capabilities. researchgate.net For instance, nitrochalcones and 2-substituted-5-nitro-benzimidazole derivatives have shown potent free radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. researchgate.net The antioxidant effects of some nitro compounds are attributed to their ability to modulate cellular redox reactions. mdpi.com
Investigations into other heterocyclic acetamide derivatives, such as N-[(4E)-4-(2-arylidene)-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1, 3-thiazol-4-yl) acetamides, have also revealed significant antioxidant activity when screened using the DPPH method. researchgate.net
Table 2: Antioxidant Activity of Selected Related Compounds
| Compound/Derivative Class | Assay | Results (IC50 / % Inhibition) |
|---|---|---|
| Acetamide Derivatives | ABTS Radical Scavenging | Showed capacity to scavenge ABTS radical cation. nih.gov |
| Acetamide Derivatives | ROS/NO Production in Macrophages | Demonstrated inhibition of ROS and NO production. researchgate.net |
| Nitrochalcones | DPPH Free Radical Scavenging | Showed higher antioxidant activity than ascorbic acid in some cases. researchgate.net |
This table presents findings from studies on various compounds structurally related to this compound to illustrate the potential for antioxidant activity within this chemical space.
Mechanistic Elucidation of N 6 Nitro 1 Oxo Indan 5 Yl Acetamide S Biological Actions
Cellular Pathways and Signaling Mechanisms Influenced by N-(6-Nitro-1-oxo-indan-5-yl)-acetamide
No publicly available data.
Role of Nitro Group Reduction in Therapeutic Mechanism
No publicly available data.
Structure Activity Relationship Sar Studies of N 6 Nitro 1 Oxo Indan 5 Yl Acetamide Derivatives
Impact of Substitutions on the Indanone Ring System
The bicyclic indanone core serves as the foundational structure, and alterations to this system can profoundly influence the molecule's steric, electronic, and lipophilic properties, thereby affecting its interaction with biological targets.
The nitro group is a potent electron-withdrawing group that significantly impacts the electronic properties of the aromatic ring through both inductive and resonance effects. nih.gov Its presence and position are critical determinants of the molecule's reactivity and ability to engage in specific biological interactions, such as binding to enzyme active sites. nih.gov
In the parent compound, the nitro group is at the 6-position. Shifting this group to other positions, such as the 4- or 7-position, would alter the molecule's dipole moment and the electron density distribution across the aromatic ring. For instance, studies on other aromatic nitro compounds, such as chalcones, have demonstrated that the position of the nitro group plays a pivotal role in their anti-inflammatory activity. mdpi.com Compounds with a nitro group at the ortho position exhibited the highest percentage of inhibition against cyclooxygenase enzymes (COX-1 and COX-2). mdpi.com Similarly, relocating the nitro group on the indanone ring would likely modulate its interaction with target proteins. The strong electron-withdrawing nature of the nitro group is often associated with antimicrobial and antitumor activities, partly due to its ability to undergo bioreduction to form reactive nitroso and hydroxylamine (B1172632) intermediates that can damage cellular macromolecules like DNA. nih.govencyclopedia.pub
The electronic nature of the substituent is also key. Replacing the strongly deactivating nitro group with electron-donating groups (e.g., methoxy, hydroxyl) or less deactivating halogens would systematically alter the electronic profile of the indanone ring, which could switch or modify the biological activity. Research on aurone (B1235358) and indanone derivatives has shown that the introduction of electron-withdrawing groups is beneficial for antibacterial activity against Gram-positive bacteria. researchgate.net
Table 1: Effect of Nitro Group Position on Anti-inflammatory Activity in Chalcone (B49325) Analogs This table illustrates the principle of positional influence on a different, but related, aromatic scaffold.
| Compound | Nitro Group Position (on Ring A or B) | % Inhibition (TPA-induced edema) |
|---|---|---|
| Chalcone 2 | ortho | 71.17 ± 1.66 |
| Chalcone 3 | meta | 18.32 ± 1.53 |
| Chalcone 4 | para | 58.25 ± 1.97 |
| Chalcone 5 | ortho | 80.77 ± 2.82 |
Data sourced from studies on chalcone derivatives, demonstrating the principle that substituent position critically affects bioactivity. mdpi.com
The carbonyl group at the 1-position of the indanone ring is a key pharmacophoric feature. It acts as a hydrogen bond acceptor and a site for metabolic reactions. Modification of this group can lead to significant changes in biological activity.
Common derivatizations include:
Reduction to a hydroxyl group: Converting the ketone to a secondary alcohol (1-hydroxy-indan) introduces a hydrogen bond donor and a chiral center. This change alters the molecule's polarity and its ability to fit into hydrophobic pockets of target enzymes.
Formation of Hydrazones: Reacting the carbonyl with hydrazines to form hydrazones can enhance bioactivity. Thiazolyl hydrazone derivatives of 1-indanone (B140024) have shown potent anti-cancer activity against colon cancer cell lines, with IC50 values ranging from 0.41 to 6.85 μM. nih.gov One such derivative, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), was found to be more effective than the approved drug irinotecan (B1672180) against several colon cancer cell lines. nih.gov Studies on 2,4-dinitrophenylhydrazone derivatives of 1-indanone chalcones also reported enhanced antibacterial activity compared to their carbonyl precursors. researchgate.net
Formation of Oximes or Schiff Bases: These modifications can alter the geometry and electronic properties of the molecule, potentially leading to new or improved biological activities by enabling different binding interactions.
These modifications underscore the importance of the 1-oxo position as a versatile handle for tuning the pharmacological profile of indanone derivatives.
When substitutions are introduced on the five-membered cyclopentanone (B42830) ring, particularly at the C-2 or C-3 positions, chiral centers are created. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities.
The asymmetric synthesis of chiral 1-indanones is an area of active research, employing methods like rhodium-catalyzed asymmetric cyclizations to achieve high enantiomeric excess (up to 95% ee). nih.gov The development of enantioselective syntheses for indanone derivatives highlights the recognized importance of stereochemistry for their biological function. rsc.orgrsc.org For example, one-pot asymmetric domino annulation reactions have been developed to prepare fused-ring heterocycles from 2-isothiocyanato-1-indanones with excellent stereoselectivities (up to >99% ee), yielding products with three adjacent stereogenic centers. nih.gov This stereocontrol is crucial, as the specific three-dimensional arrangement of substituents determines the precise fit of the molecule into the chiral binding site of a protein or receptor, leading to differences in enantiomeric activity.
Variations within the Acetamide (B32628) Moiety and their Pharmacological Consequences
The N-acetamide group provides another critical site for modification. The amide bond itself is a key structural feature in many drugs, offering metabolic stability and hydrogen bonding capabilities (one donor N-H, one acceptor C=O).
Structure-activity relationship studies on other classes of bioactive molecules have shown that variations in the acetamide moiety can have profound pharmacological consequences: nih.gov
Altering the Acyl Group: Replacing the acetyl group (CH₃CO-) with larger or more complex acyl groups (e.g., propionyl, benzoyl) can affect the molecule's lipophilicity and steric bulk. This can improve membrane permeability or enhance binding to a target by occupying a larger hydrophobic pocket.
Substitution on the Amide Nitrogen: Replacing the amide hydrogen with a small alkyl group (e.g., N-methyl) would eliminate its hydrogen bond donating ability, which could be detrimental or beneficial depending on the target's binding site requirements. This modification also increases lipophilicity.
Changing the Linker: The entire acetamide moiety could be replaced with other functional groups, such as sulfonamides or reversed amides, to explore different electronic and hydrogen-bonding patterns. nih.gov
Studies on flavonoid acetamides have shown that converting hydroxyl groups to acetamide moieties can significantly improve bioavailability and drug-like properties. researchgate.netmdpi.com This suggests that the acetamide group in the N-(6-Nitro-1-oxo-indan-5-yl)-acetamide scaffold likely plays a significant role in its pharmacokinetic profile.
Correlation between Molecular Features and Specific Biological Activities (e.g., antimicrobial, antitumor)
The combination of the indanone core, a nitro group, and an acetamide moiety suggests potential for specific biological activities, particularly antimicrobial and antitumor effects.
Antimicrobial Activity: The antimicrobial potential of nitroaromatic compounds is well-documented. encyclopedia.pub The mechanism often involves the enzymatic reduction of the nitro group within microbial cells to generate cytotoxic radical species. nih.gov The indanone scaffold itself also contributes to antimicrobial effects. rjptonline.orgjocpr.com Studies on various 1-indanone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. beilstein-journals.orgresearchgate.net For example, para-fluorophenyl substituted indanone acetic acid showed marked potency as an antimicrobial agent. rjptonline.org The combination of the nitro group and the indanone core in the target scaffold is therefore highly likely to result in significant antimicrobial properties.
Antitumor Activity: The indanone scaffold is present in a number of compounds with demonstrated antitumor activity. researchgate.netplu.mxnih.gov The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net A gallic acid-based indanone derivative was shown to inhibit tubulin polymerization with an IC50 of 0.63 µM and induce apoptosis in breast cancer cells. researchgate.net Given that many nitro compounds also possess antineoplastic properties, derivatives of this compound represent a promising class of potential antitumor agents. encyclopedia.pub
Table 2: Bioactivity of Representative Indanone Derivatives
| Derivative Class | Key Structural Features | Observed Biological Activity | Reference |
|---|---|---|---|
| Thiazolyl Hydrazones of 1-Indanone | Hydrazone at C1, Thiazole (B1198619) moiety | Anticancer (Colon cancer cell lines) | nih.gov |
| Gallic Acid-based Indanone | Benzylidene at C2, Trimethoxyphenyl group | Anticancer (Inhibits tubulin polymerization) | researchgate.netnih.gov |
| 2,4-Dinitrophenylhydrazone of Indanone Chalcone | Hydrazone at C1, Chalcone structure | Antibacterial (Gram-negative bacteria) | researchgate.net |
| Isoxazole-fused 1-Indanones | Fused isoxazole (B147169) ring | Anti-inflammatory, Antimicrobial | beilstein-journals.org |
Pharmacophore Mapping and Identification of Key Structural Requirements for Optimized Bioactivity
Based on the SAR analysis of related compounds, a hypothetical pharmacophore model for this compound derivatives can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.
Key features of a potential pharmacophore model would likely include:
Aromatic Ring (Ar): The benzene (B151609) portion of the indanone ring, crucial for hydrophobic and π-π stacking interactions.
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the 1-oxo position is a primary HBA. The two oxygens of the nitro group also serve as strong HBAs.
Hydrogen Bond Donor (HBD): The N-H group of the acetamide moiety is a critical HBD.
Hydrophobic/Steric Feature (Hy/S): The five-membered cyclopentanone ring provides a specific steric shape that must be accommodated by the receptor.
For optimized bioactivity, several structural requirements can be identified:
Optimal Placement of the Nitro Group: The position of the electron-withdrawing nitro group on the aromatic ring is critical for modulating electronic properties and specific interactions with the target. The 6-position may be optimal, but other isomers should be explored.
Accessible Carbonyl Group: The 1-oxo group should remain accessible for hydrogen bonding, although derivatization into structures like hydrazones can provide alternative and potent interactions.
Presence of an N-H Donor: The hydrogen bond donating capability of the acetamide linker appears important for anchoring the molecule in a binding site.
Stereochemical Purity: For derivatives with chiral centers, a single enantiomer is expected to be significantly more active, making stereocontrol a key requirement for optimization.
Further development of this class of compounds would involve synthesizing a library of derivatives to systematically probe these features, leading to a more refined pharmacophore model and the identification of candidates with superior potency and selectivity.
Computational and Theoretical Investigations of N 6 Nitro 1 Oxo Indan 5 Yl Acetamide
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field to estimate the binding energy. A lower binding energy generally indicates a more stable and favorable interaction.
For instance, in a study on novel acetamide (B32628) derivatives, molecular docking was employed to investigate their binding affinity to the human topoisomerase α2 (TOP2A) protein. researchgate.net The results, quantified by docking scores, suggested a strong affinity of these derivatives for TOP2A. researchgate.net Similarly, in the investigation of N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a docking score of -6.94 kcal/mol was reported for a promising compound, indicating strong binding. bu.edu.eg The analysis of the docking results also reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. For example, the aforementioned SARS-CoV-2 Mpro inhibitor was found to form hydrogen bonds with Cys145 and His163, which are key residues in the catalytic dyad of the enzyme. bu.edu.eg
Table 1: Example of Molecular Docking Data for Acetamide Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| N-(5-Nitrothiazol-2-yl)-carboxamido derivative | SARS-CoV-2 Mpro | -6.94 | Cys145, His163, Glu166 | bu.edu.eg |
| 2-chloro-N-(3-methoxyphenyl)acetamide | Human Topoisomerase α2 (TOP2A) | Not specified, but strong affinity reported | Not specified | researchgate.net |
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking and to analyze the conformational changes that may occur upon binding. These simulations provide a more dynamic and realistic picture of the interactions compared to the static view offered by molecular docking.
A typical MD simulation involves calculating the forces between atoms and using these forces to predict their motion over a certain period, often on the nanosecond to microsecond scale. The stability of the ligand-protein complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD suggests that the complex has reached equilibrium and the ligand remains bound in a stable conformation. For example, MD simulations of a novel N-(5-Nitrothiazol-2-yl)-carboxamido derivative showed great stability within the binding pocket of the SARS-CoV-2 main protease for around 40 nanoseconds. bu.edu.eg In another study on thioxothiazolidinyl-acetamide derivatives as urease inhibitors, RMSD plots were used to compare the stability of the inhibitor-urease complex with that of a known inhibitor, thiourea. researchgate.net
Quantum Chemical Studies for Electronic Structure, Reactivity, and Spectroscopic Property Prediction (e.g., DFT Calculations)
Quantum chemical studies, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide insights into the distribution of electrons within a molecule, which in turn determines its reactivity, stability, and spectroscopic properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.
For instance, a DFT study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, calculated at the B3LYP/6–311 G(d,p) level, reported a HOMO-LUMO energy gap of 5.0452 eV. nih.gov In a different study, DFT calculations were used to analyze the structural and electronic behavior of a synthesized copper(II) complex of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide. nih.gov These calculations can also predict spectroscopic properties like IR and Raman spectra, which can be compared with experimental data to confirm the molecular structure.
Table 2: Example of DFT Calculated Parameters for an Acetamide Derivative
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the physicochemical properties (descriptors) that are most influential on the activity, QSAR models can be used to predict the activity of new, untested compounds. This predictive capability is highly valuable in prioritizing the synthesis and testing of new drug candidates.
The development of a QSAR model typically involves calculating a wide range of molecular descriptors for a set of compounds with known biological activities. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. For example, a 3D-QSAR study on N-[2-(aryl/substituted aryl)-4-oxo-1, 3-thiazolidin-3-yl] pyridine-4-carboxamides suggested that the presence of electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) on the phenyl ring was favorable for their anti-inflammatory activity. researchgate.net
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, namely its absorption, distribution, metabolism, and excretion. These properties are critical for the success of a drug, as they determine its bioavailability and residence time in the body. Predicting ADME properties early in the drug discovery process can help to identify and eliminate compounds with poor pharmacokinetic profiles, thereby saving time and resources.
Various computational tools and web servers are available for ADME prediction, which often rely on models built from large datasets of experimental data. These tools can predict a wide range of properties, including gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes like cytochrome P450s, and potential for toxicity. For instance, a study on N-(1-adamantylcarbamothioyl)benzamides utilized ADME predictions to evaluate their drug-likeness. researchgate.net Similarly, the ADMET properties of flavonoid acetamide derivatives were computationally assessed to determine their potential as drug candidates. njit.edu
Conclusion and Future Research Perspectives
Summary of Current Research Advances Pertaining to Analogues
Research into compounds structurally related to N-(6-Nitro-1-oxo-indan-5-yl)-acetamide has revealed a diverse range of biological activities, underscoring the potential of the 1-indanone (B140024) scaffold as a privileged structure in medicinal chemistry. The 1-indanone core is a recurring motif in compounds exhibiting anti-inflammatory, antimicrobial, and acetylcholinesterase inhibitory activities.
For instance, various 1-indanone derivatives have been synthesized and evaluated for their therapeutic potential. Studies have demonstrated that modifications to the 1-indanone ring system can lead to potent biological effects. The introduction of different substituents allows for the fine-tuning of a compound's pharmacological profile.
The presence of a nitro group in a molecule can significantly influence its biological activity. Nitro-containing compounds are known to play a role in a variety of pharmacological actions. Similarly, the acetamide (B32628) group is a common feature in many bioactive molecules and can contribute to a compound's ability to interact with biological targets. The combination of these three components in this compound suggests a unique chemical entity with the potential for novel biological activities that warrant thorough investigation.
Identification of Research Gaps and Challenges
The primary research gap is the near-complete lack of specific data on this compound itself. To build a comprehensive understanding, a systematic investigation is required, starting from its fundamental chemical properties to its potential biological effects.
Key Research Gaps:
Synthesis and Characterization: The immediate challenge is the development and optimization of a reliable synthetic route for this compound. Following synthesis, a thorough characterization using modern analytical techniques is essential to confirm its structure and purity.
Physicochemical Properties: There is no available data on the physicochemical properties of the compound, such as its solubility, stability, and lipophilicity. These parameters are crucial for predicting its pharmacokinetic behavior and for the design of future analogues.
Biological Screening: A broad-based biological screening of the compound is necessary to identify any potential therapeutic activities. This should include a diverse range of assays targeting different biological pathways and disease models.
Mechanism of Action: Should any significant biological activity be identified, elucidating the underlying mechanism of action will be a critical and challenging research endeavor.
Structure-Activity Relationship (SAR) Studies: A significant gap exists in understanding how modifications to the structure of this compound affect its biological activity. Systematic SAR studies are needed to guide the design of more potent and selective derivatives.
Directions for Rational Drug Design and Optimization Strategies
Based on the known activities of related compounds, a rational drug design program for this compound and its analogues can be strategically planned.
Proposed Strategies:
Analogue Synthesis: A library of analogues should be synthesized by systematically modifying the three key structural components:
1-Indanone Core: Modifications could include altering the substitution pattern on the aromatic ring or modifying the cyclopentanone (B42830) ring.
Nitro Group: The position and number of nitro groups could be varied. Additionally, the nitro group could be replaced with other electron-withdrawing or electron-donating groups to probe its role in any observed activity.
Acetamide Moiety: The acetamide group could be replaced with other functional groups, such as different amides, sulfonamides, or esters, to explore the impact on biological activity and physicochemical properties.
Computational Modeling: In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can be employed to predict the binding of these compounds to potential biological targets and to guide the design of new analogues with improved activity.
Fragment-Based Drug Design: This approach could be utilized by studying the interactions of the individual fragments (1-indanone, nitrobenzene, and acetamide) with various biological targets to identify key binding interactions that can be incorporated into the design of novel, more potent compounds.
Potential for Developing Promising Lead Compounds in Drug Discovery
The unique combination of the 1-indanone scaffold with nitro and acetamide functionalities presents a compelling case for the potential of this compound and its derivatives as a source of novel lead compounds in drug discovery. The versatility of the 1-indanone core, coupled with the diverse biological roles of nitro and acetamide groups, suggests that this class of compounds could be explored for a wide range of therapeutic applications.
A systematic and thorough investigation, as outlined above, is the essential next step to unlock the therapeutic potential of this intriguing chemical entity. The journey from a structurally interesting molecule to a clinically viable drug is long and challenging, but the foundational principles of medicinal chemistry suggest that this compound represents a promising starting point for such an endeavor.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-(6-Nitro-1-oxo-indan-5-yl)-acetamide, and how can reaction conditions be optimized?
- Methodology :
- Route Selection : Start with indanone derivatives as precursors. Nitration at the 6-position requires careful control of nitric acid concentration and temperature to avoid over-nitration or decomposition .
- Acetylation : Use acetic anhydride in anhydrous conditions with a catalyst (e.g., H₂SO₄) to introduce the acetamide group. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
- Purification : Column chromatography (silica gel, gradient elution with dichloromethane/methanol) or recrystallization from ethanol/water mixtures improves yield (>75%) .
Q. Which analytical techniques are most effective for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 8.2–8.5 ppm (aromatic H), δ 2.1 ppm (acetamide CH₃), and δ 10.2 ppm (NH, broad singlet) .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 263.07 (C₁₁H₁₀N₂O₄) .
- IR Spectroscopy : Key bands include C=O (amide: ~1650 cm⁻¹) and NO₂ (asymmetric stretch: ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?
- Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model electronic properties (e.g., HOMO-LUMO gap, nitro group charge distribution) and predict thermal stability .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess aggregation behavior and solubility .
- Docking Studies : Screen against target proteins (e.g., kinases) using AutoDock Vina to hypothesize biological activity .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodology :
- Variable-Temperature NMR : Perform experiments (25–80°C) to detect dynamic processes (e.g., rotameric equilibria of the acetamide group) that cause peak broadening .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (ethanol/water) and analyzing bond lengths/angles to confirm nitro and carbonyl positions .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish overlapping NH and aromatic proton signals .
Q. What strategies are effective for evaluating the compound’s biological activity in vitro?
- Methodology :
- Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (doses: 1–100 µM) .
- Enzyme Inhibition : Test against nitroreductases or cytochrome P450 isoforms via UV-Vis kinetics (λ = 340 nm for NADPH depletion) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes .
Q. How can stability issues (e.g., nitro group reduction) be mitigated during storage or experimental use?
- Methodology :
- Storage Conditions : Keep in amber vials at –20°C under argon to prevent photodegradation and oxidation .
- Additive Screening : Include antioxidants (e.g., BHT at 0.1% w/v) in solutions to inhibit radical-mediated degradation .
- HPLC Monitoring : Use a C18 column (ACN/water + 0.1% TFA) to track purity over time; degradation products elute earlier (retention time <5 min) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical (computational) and experimental spectral data?
- Methodology :
- Benchmarking : Compare computed (DFT) vs. experimental IR/NMR spectra. Adjust basis sets (e.g., 6-311++G(2d,p)) to improve accuracy for nitro group vibrations .
- Solvent Effects : Re-run calculations with explicit solvent models (e.g., PCM for DMSO) to account for hydrogen bonding shifts in NMR .
- Error Analysis : Calculate RMSD between predicted and observed ¹H NMR shifts; values >0.3 ppm suggest conformational flexibility or impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
